N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide
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Overview
Description
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide is an organic compound with the molecular formula C12H14Br2N2O4 This compound is characterized by the presence of bromine atoms, hydroxyl groups, and propanoylamino groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-diamino-2,5-dibromophenol and propanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,6-diamino-2,5-dibromophenol is dissolved in a suitable solvent like dichloromethane, and propanoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization from an appropriate solvent to obtain this compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dibromo-3,6-dihydroxybenzoic acid
- 2,5-dibromo-3,6-dihydroxybenzamide
- 2,5-dibromo-3,6-dihydroxy-4-(methylamino)phenyl]propanamide
Uniqueness
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide is unique due to the presence of both bromine atoms and propanoylamino groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
81534-95-4 |
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Molecular Formula |
C12H14Br2N2O4 |
Molecular Weight |
410.06 g/mol |
IUPAC Name |
N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C12H14Br2N2O4/c1-3-5(17)15-9-7(13)12(20)10(8(14)11(9)19)16-6(18)4-2/h19-20H,3-4H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
HSTOZTZHONRMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(C(=C1Br)O)NC(=O)CC)Br)O |
Origin of Product |
United States |
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